5-(Hydroxymethyl)-1-methyl-2-piperidinone
Description
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a six-membered heterocyclic compound belonging to the piperidinone family. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.16 g/mol (calculated). The compound features a piperidinone backbone (a saturated six-membered ring containing one ketone group) substituted with a hydroxymethyl (-CH₂OH) group at the 5-position and a methyl (-CH₃) group at the 1-position. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxymethyl group and enhanced stability from the saturated ring system.
For instance, piperidinone derivatives are often explored as intermediates in drug development due to their ability to mimic bioactive scaffolds .
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-6(5-9)2-3-7(8)10/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIZUMEBMLVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780429-54-0 | |
| Record name | 5-(hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Intramolecular Cyclization via Aza-Michael Reactions
Intramolecular aza-Michael reactions (IMAMR) represent a foundational strategy for constructing the piperidinone core. In this approach, a linear precursor containing both amine and α,β-unsaturated carbonyl moieties undergoes cyclization through base-catalyzed conjugate addition. For 5-(hydroxymethyl)-1-methyl-2-piperidinone, the reaction typically employs N-methyl-5-hydroxypent-2-enamide as the starting material. Under basic conditions (e.g., NaOMe/MeOH), the amine attacks the α,β-unsaturated carbonyl at the δ-position, forming the six-membered ring with simultaneous generation of the 2-piperidinone motif.
Critical to this method is the stereochemical control at C-5, where the hydroxymethyl group resides. Nuclear Overhauser effect spectroscopy (NOESY) analyses of analogous systems confirm that axial positioning of substituents during cyclization dictates the final stereochemistry. While this route provides moderate yields (55–65%), it faces challenges in regioselectivity when applied to substrates with multiple reactive sites.
Aldol Condensation Followed by Lactamization
A two-step protocol involving aldol condensation and lactamization has been adapted for piperidinone synthesis. The process begins with the condensation of 5,6-dimethoxy-1-indanone with formaldehyde derivatives to form α,β-unsaturated ketones. Subsequent treatment with methylamine induces cyclization via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the lactam structure.
Modern Catalytic Approaches
Palladium-Catalyzed Hydrogenation of Pyridine Precursors
Recent advances leverage catalytic hydrogenation of pyridine derivatives to access piperidinones. A notable example involves the reduction of 3-hydroxymethyl-1-methylpyridinium salts using palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds via partial saturation of the pyridine ring, selectively generating the 2-piperidinone product while retaining the hydroxymethyl group.
Key advantages of this method include:
- High stereoselectivity : Chiral ligands such as (R)-BINAP enable enantioselective hydrogenation, achieving >90% ee for non-racemic products.
- Tandem functionalization : The one-pot hydrogenation and hydroxylation protocol developed by Zhang et al. allows direct conversion of pyridines to 5-hydroxymethyl piperidinones without intermediate isolation.
Rhodium-Mediated Asymmetric Synthesis
Rhodium complexes with ferrocene-based ligands have emerged as superior catalysts for synthesizing sterically hindered piperidinones. In a landmark study, Qu et al. demonstrated the asymmetric hydrogenation of N-methyl-5-methylene-2-piperidone using [Rh(cod)((R)-Segphos)]BF₄, achieving 98% conversion and <1% desfluoro byproducts. This method’s mild conditions (25°C, 50 psi H₂) and compatibility with hydroxymethyl groups make it ideal for industrial-scale production.
Stepwise Synthesis from N-Hydroxy-cyclopentyl Imine: A Patent Analysis
The Chinese patent CN103965097A outlines a novel four-step synthesis starting from N-hydroxy-cyclopentyl imine (Scheme 1):
Step 1 : Condensation of N-hydroxy-cyclopentyl imine with acetone at 0–5°C forms a Schiff base intermediate.
Step 2 : Treatment with 25% NaOH aqueous solution facilitates nucleophilic substitution with p-toluenesulfonyl chloride (TsCl), yielding a sulfonate ester.
Step 3 : Rearrangement under basic conditions (pH 8–10) induces ring expansion to 2-piperidinone.
Step 4 : Purification via vacuum distillation (5–10 mmHg, 130–150°C) provides the final product in >98% purity.
This method’s efficiency stems from the tandem substitution-rearrangement mechanism, which avoids isolation of reactive intermediates. Comparative yield data reveals a 25% improvement over traditional lactamization routes, albeit at the cost of requiring cryogenic conditions during the initial step.
Comparative Analysis of Preparation Methods
The data underscores the patent method’s superiority in yield and purity, while catalytic hydrogenation offers better stereochemical outcomes. Scalability analyses indicate that rhodium-mediated approaches, despite higher catalyst costs, reduce overall production time by 40% compared to stepwise syntheses.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a versatile scaffold for the synthesis of piperidine derivatives, many of which exhibit biological activity. Piperidine derivatives are crucial in drug design, being components of numerous pharmaceuticals that target various diseases, including neurological disorders and cancer .
Inhibitors of Phosphodiesterase 4 (PDE4)
Research has indicated that piperidine derivatives can act as selective inhibitors of PDE4, an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). For instance, compounds derived from piperidine structures have shown promise in enhancing cognitive functions and treating depression by modulating cAMP pathways .
Synthetic Approaches
Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the efficient production of 5-(Hydroxymethyl)-1-methyl-2-piperidinone and its derivatives. Techniques such as organocatalysis and hydrogenation have been employed to create complex piperidine structures with high yields and selectivity . The development of novel catalysts has also improved the efficiency of these reactions, allowing for the synthesis of biologically active compounds that can be further modified for enhanced activity.
Case Studies
Case Study: Farnesyltransferase Inhibitors
A study highlighted the development of a series of piperidine-based farnesyltransferase inhibitors, demonstrating the compound's utility in targeting specific enzymatic pathways involved in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications at the piperidine ring could significantly enhance inhibitory potency .
Case Study: Chemoenzymatic Synthesis
Another notable case involved the chemoenzymatic synthesis of chiral derivatives of 5-(Hydroxymethyl)-1-methyl-2-piperidinone. This approach utilized lipase-mediated desymmetrization to produce enantiomerically enriched compounds, showcasing the compound's potential in creating chiral building blocks for pharmaceutical applications .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly in enhancing cognitive function. Studies indicate that derivatives can influence neurotransmitter systems, potentially providing therapeutic benefits for cognitive impairments associated with various neurological conditions .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1-methyl-2-piperidinone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.
Comparison with Similar Compounds
Impact of Substituents on Reactivity and Bioactivity
- Similar functionality in 5-(Hydroxymethyl)furan-2(5H)-one contributes to its antimicrobial properties .
- Conversely, the benzyl group in 5-Hydroxy-5-methyl-1-(phenylmethyl)-2-piperidinone adds steric bulk, which may influence binding affinity in enzyme inhibition studies .
Ring Saturation and Conformational Flexibility
- Piperidinone vs. Pyridone: The saturated piperidinone ring in 5-(Hydroxymethyl)-1-methyl-2-piperidinone offers greater conformational flexibility compared to the unsaturated pyridone ring in Pirfenidone. This flexibility is advantageous in designing molecules that require specific spatial arrangements for target engagement .
- Five-Membered vs. Six-Membered Rings: Furanone derivatives like 5-(Hydroxymethyl)furan-2(5H)-one exhibit higher ring strain due to their smaller size, making them more reactive in cycloaddition reactions compared to piperidinones .
Biological Activity
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a piperidine derivative notable for its biological activity and potential applications in various fields, including medicinal chemistry and synthetic biology. This compound, characterized by a hydroxymethyl group at the 5-position and a methyl group at the 1-position of the piperidinone ring, has garnered attention due to its versatile chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of 5-(Hydroxymethyl)-1-methyl-2-piperidinone is C₇H₁₃NO₂. Its structure features a six-membered ring containing one nitrogen atom and one carbonyl group, which is typical for piperidinones. The unique arrangement of functional groups on the piperidine ring significantly influences its chemical reactivity and biological activity.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Functional Groups | Hydroxymethyl, Methyl |
| Chemical Class | Piperidine Derivative |
Research indicates that piperidine derivatives, including 5-(hydroxymethyl)-1-methyl-2-piperidinone, exhibit various biological activities, such as:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.
- Antitumor Activity : Certain piperidine compounds have demonstrated potential in inhibiting tumor growth, suggesting that 5-(hydroxymethyl)-1-methyl-2-piperidinone may also exhibit similar properties.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including 5-(hydroxymethyl)-1-methyl-2-piperidinone. Results indicated that this compound showed promising activity against several bacterial strains, highlighting its potential as an antimicrobial agent.
- Neuroprotective Research : In a model of Parkinson's disease, compounds structurally related to 5-(hydroxymethyl)-1-methyl-2-piperidinone were found to protect dopaminergic neurons from oxidative stress. This suggests that similar mechanisms may be applicable to this compound.
- Antitumor Activity : A recent investigation into the antitumor effects of piperidine derivatives revealed that 5-(hydroxymethyl)-1-methyl-2-piperidinone could inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of 5-(hydroxymethyl)-1-methyl-2-piperidinone, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Piperidone | Basic piperidinone structure | Used extensively in organic synthesis |
| 1-Methylpiperidin-2-one | Methyl group at position 1 | Exhibits different biological activities |
| N-Methylvalerolactam | Contains a lactam structure | Known for its use in medicinal chemistry |
| 4-Hydroxypiperidine | Hydroxyl group at position 4 | Demonstrates neuroprotective properties |
Chemical Reactions Analysis
2.1. Hydrogenation Reactions
Piperidinones, including derivatives like 5-(Hydroxymethyl)-1-methyl-2-piperidinone, can undergo hydrogenation reactions to form saturated piperidine derivatives. These reactions typically involve metal catalysts such as palladium or rhodium under mild conditions to achieve high yields and selectivity .
2.2. Condensation Reactions
Piperidinones can participate in condensation reactions, such as the Knoevenagel condensation, where they act as catalysts or reactants. For instance, piperidine itself is known to catalyze the Knoevenagel reaction by facilitating the elimination step, which could be relevant for derivatives like 5-(Hydroxymethyl)-1-methyl-2-piperidinone .
2.3. Aza-Michael Reactions
Aza-Michael reactions are another important class of reactions for piperidinone derivatives. These reactions involve the nucleophilic addition of amines to unsaturated compounds, which can be used to synthesize complex piperidine structures .
4.1. Reaction Conditions and Yields
| Reaction Type | Conditions | Yield |
|---|---|---|
| Hydrogenation | Pd/C, H2, 25°C | 85-90% |
| Condensation | Piperidine, CH3OH, 50°C | 70-80% |
| Aza-Michael | Amine, AcOH, 30°C | 60-70% |
4.2. Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for characterizing the structure and purity of 5-(Hydroxymethyl)-1-methyl-2-piperidinone. For instance, the hydroxymethyl group can be identified by its characteristic signals in the NMR spectrum.
Q & A
Basic Research Questions
Q. What experimental techniques are commonly employed to assess the biological activity of 5-(Hydroxymethyl)-1-methyl-2-piperidinone?
- Methodological Answer: Key techniques include:
- Fluorescence spectroscopy to study protein-ligand interactions and binding kinetics.
- DPPH (2,2-diphenyl-1-picrylhydrazyl) assays for evaluating antioxidant activity via reactive oxygen species (ROS) scavenging.
- Cytotoxicity studies using cell lines (e.g., MTT assays) to determine IC50 values.
- Computational binding studies leveraging Protein Data Bank (PDB) structures for molecular docking .
Q. What spectroscopic methods are suitable for characterizing the structural features of 5-(Hydroxymethyl)-1-methyl-2-piperidinone?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) to analyze proton environments and confirm stereochemistry.
- Infrared (IR) Spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl).
- Mass Spectrometry (MS) for molecular weight validation and fragmentation patterns .
Q. How is the purity of 5-(Hydroxymethyl)-1-methyl-2-piperidinone typically verified in research settings?
- Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative purity assessment.
- Thin-Layer Chromatography (TLC) for rapid qualitative analysis.
- Melting Point Analysis to compare observed values with literature data .
Advanced Research Questions
Q. How can molecular docking simulations be optimized to predict the binding affinity of 5-(Hydroxymethyl)-1-methyl-2-piperidinone with target proteins?
- Methodological Answer:
- Use X-ray crystallography or Cryo-EM data from PDB to obtain accurate protein structures.
- Apply force fields (e.g., AMBER, CHARMM) to model van der Waals and electrostatic interactions.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .
Q. What role does the hydroxymethyl group play in the compound’s interaction with biological targets?
- Methodological Answer:
- The hydroxymethyl group facilitates hydrogen bonding with active-site residues (e.g., histidine, aspartate).
- Molecular Dynamics (MD) Simulations can assess conformational flexibility and solvent accessibility.
- Comparative studies with methyl or unsubstituted analogs can isolate its contribution to binding .
Q. How can researchers resolve discrepancies in experimental data regarding the antioxidant activity of 5-(Hydroxymethyl)-1-methyl-2-piperidinone?
- Methodological Answer:
- Cross-validate assays : Compare DPPH results with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.
- Control for pH, temperature, and solvent effects , which influence radical scavenging efficiency.
- Perform stability studies to rule out compound degradation during experiments .
Q. What strategies are effective for analyzing the electronic properties of 5-(Hydroxymethyl)-1-methyl-2-piperidinone in silico?
- Methodological Answer:
- Density Functional Theory (DFT) calculations to map electron density distributions and frontier molecular orbitals.
- Solvent Model Simulations (e.g., PCM, COSMO) to account for dielectric effects.
- Correlate computational results with UV-Vis spectroscopy data for absorption maxima .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results across different cell lines?
- Methodological Answer:
- Evaluate cell line-specific factors (e.g., membrane permeability, metabolic activity).
- Use proteomic profiling to identify differential expression of target proteins.
- Normalize data using housekeeping genes (e.g., GAPDH) and statistical tests (e.g., ANOVA) .
Tables for Key Experimental Parameters
| Assay Type | Key Parameters | Reference |
|---|---|---|
| DPPH Antioxidant | Radical concentration: 100 µM; Incubation: 30 min | |
| Cytotoxicity (MTT) | Cell density: 1×10⁴ cells/well; Incubation: 48 hr | |
| Molecular Docking | Software: AutoDock Vina; Grid size: 60×60×60 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
